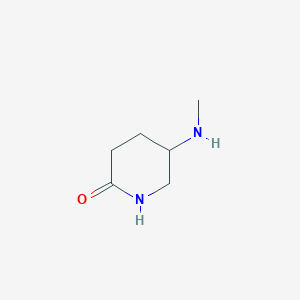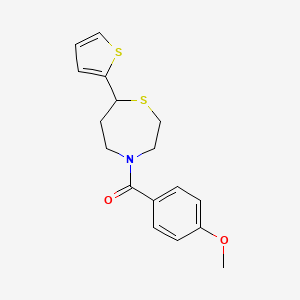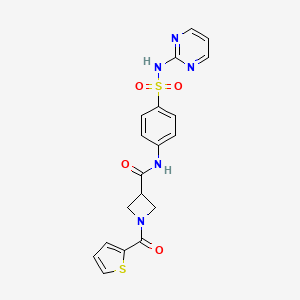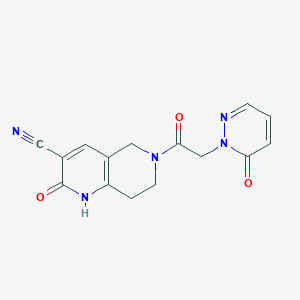![molecular formula C22H21FN2O4S B2689404 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide CAS No. 451506-73-3](/img/structure/B2689404.png)
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl(methyl)sulfamoyl group, a fluorine atom, and a methoxyphenyl group attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide typically involves multiple steps, including the introduction of the benzyl(methyl)sulfamoyl group, the fluorination of the benzene ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce the amino group.
Sulfonation: The amino group can be converted to a sulfonamide using sulfonyl chloride.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents.
Coupling Reactions: The final step may involve coupling reactions to attach the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学研究应用
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid
- 5-[benzyl(methyl)sulfamoyl]-2-methylbenzoic acid
Uniqueness
Compared to similar compounds, 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide is unique due to the presence of the fluorine atom and the methoxyphenyl group
属性
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-25(15-16-7-4-3-5-8-16)30(27,28)19-11-12-21(23)20(14-19)22(26)24-17-9-6-10-18(13-17)29-2/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCIRNVEIGLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2689322.png)

![4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B2689324.png)
![ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2689325.png)
![4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2689328.png)
![N-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-L-leucine](/img/structure/B2689330.png)

![N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2689334.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2689336.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2689337.png)
![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2689340.png)
![2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2689343.png)
